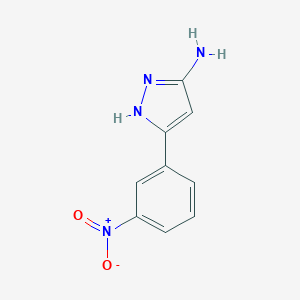

3-(3-nitrophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOZXWGNMBEDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395665 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142338-69-0 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrazole core substituted with a 3-nitrophenyl group and an amine moiety, presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. Compounds incorporating the pyrazole nucleus are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics of this compound, including its structural and chemical properties, alongside a plausible synthetic approach. Given the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a comparative context.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O₂ | [1][2][3] |

| Molecular Weight | 204.19 g/mol | [1][2][3] |

| CAS Number | 142338-69-0, 2765570-08-7 | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available. For comparison, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine has a melting point of 102 °C (375 K). | [4] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported. However, based on the known spectral characteristics of related pyrazole derivatives, the following can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the protons on the pyrazole ring, and the amine protons. The chemical shifts and coupling patterns would be influenced by the electronic effects of the nitro and amino groups.

-

¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the carbon atoms of the pyrazole and nitrophenyl rings. The positions of these signals would provide information about the electronic environment of each carbon atom.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.19). Fragmentation patterns would provide further structural information.

Experimental Protocols

Plausible Synthesis of this compound (Adapted from a similar synthesis[4])

Reaction: 3-Nitrophenylhydrazine reacts with 3-aminocinnamonitrile in the presence of an acid catalyst.

Reagents and Solvents:

-

3-Nitrophenylhydrazine

-

3-Aminocinnamonitrile (or a similar β-ketonitrile)

-

Hydrochloric acid (or another suitable acid catalyst)

-

Water

-

Ethanol (or another suitable solvent)

-

Ammonium hydroxide (for neutralization)

Procedure:

-

To a solution of 3-nitrophenylhydrazine in a suitable solvent (e.g., a mixture of water and ethanol), add the β-ketonitrile (e.g., 3-aminocinnamonitrile).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for a specified period.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as concentrated ammonium hydroxide, to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on the adapted protocol.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and associated signaling pathways of this compound are limited, the broader class of pyrazole derivatives has been extensively investigated for its pharmacological potential. Research indicates that aminopyrazole-based compounds are explored for their anticancer and anti-inflammatory properties[5]. The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

The potential mechanisms of action for pyrazole derivatives often involve the inhibition of key enzymes or the modulation of receptor activity. For instance, some pyrazole compounds have been shown to be inhibitors of kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical workflow for such an investigation is presented below.

Caption: Logical workflow for investigating the biological activity of the compound.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides a summary of the known properties and a framework for its synthesis and biological evaluation. The versatile pyrazole scaffold suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Aminopyrazole scaffolds are pivotal in the development of therapeutic agents, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][2] This document outlines a plausible synthetic route, detailed experimental protocols, and a complete spectroscopic characterization profile based on data from closely related analogues. Furthermore, it explores the potential biological relevance of this compound by examining its relationship to key inflammatory signaling pathways. All data is presented to facilitate understanding and replication for research and development purposes.

Introduction

This compound belongs to the aminopyrazole class of N-heterocyclic compounds. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[3] Aminopyrazoles are key components in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The presence of a nitrophenyl group and a reactive amine at the 5-position makes this molecule a versatile building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[3] This guide details the necessary steps to synthesize and unambiguously confirm the structure of this compound, providing a foundation for its further investigation and application in drug development.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial preparation of the β-ketonitrile intermediate, 3-oxo-3-(3-nitrophenyl)propanenitrile (also known as 3-nitrobenzoylacetonitrile), followed by its cyclization with hydrazine hydrate.

Step 1: Synthesis of 3-oxo-3-(3-nitrophenyl)propanenitrile (Intermediate 1) This intermediate can be synthesized via the condensation of 3-nitroacetophenone with a suitable cyanide source.

Step 2: Synthesis of this compound (Target Compound) The target compound is formed by the cyclization of the β-ketonitrile intermediate with hydrazine hydrate in an appropriate solvent.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds.

Protocol 2.2.1: Synthesis of 3-oxo-3-(3-nitrophenyl)propanenitrile This protocol is based on standard procedures for the synthesis of benzoylacetonitriles.

-

To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, add 3-nitroacetophenone (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, add ethyl cyanoformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired β-ketonitrile.

Protocol 2.2.2: Synthesis of this compound This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[4][5]

-

Dissolve 3-oxo-3-(3-nitrophenyl)propanenitrile (1.0 equivalent) in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structure Confirmation Workflow

The confirmation of the synthesized compound's structure is a logical process that flows from synthesis to detailed spectroscopic analysis.

Caption: Workflow for synthesis and structural confirmation.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for the structural confirmation of this compound. This data is predicted based on the analysis of structurally similar compounds, particularly 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.2 (broad s) | Singlet | 1H | Pyrazole N-H |

| ~8.45 (t) | Triplet | 1H | Ar-H (H-2' of nitrophenyl) |

| ~8.15 (dd) | Doublet of Doublets | 1H | Ar-H (H-4' or H-6' of nitrophenyl) |

| ~8.00 (d) | Doublet | 1H | Ar-H (H-4' or H-6' of nitrophenyl) |

| ~7.70 (t) | Triplet | 1H | Ar-H (H-5' of nitrophenyl) |

| ~6.50 (broad s) | Singlet | 2H | Amine (-NH₂) |

| ~5.80 (s) | Singlet | 1H | Pyrazole C4-H |

Note: Chemical shifts are predictions and may vary. The broad singlets for NH and NH₂ are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.0 | Pyrazole C5-NH₂ |

| ~149.0 | Pyrazole C3 |

| ~148.5 | Ar-C (C-NO₂) |

| ~135.0 | Ar-C |

| ~130.5 | Ar-CH |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~91.0 | Pyrazole C4 |

Note: Assignments are based on DFT calculations and data from analogous structures.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3450 - 3300 | Strong, Broad | N-H stretching (amine and pyrazole NH) |

| 3250 - 3100 | Medium | Aromatic C-H stretching |

| ~1630 | Strong | N-H scissoring (amine) |

| ~1590 | Strong | C=N and C=C stretching (pyrazole and aromatic ring) |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

Note: The presence of strong N-H and NO₂ stretching bands are key diagnostic peaks.[6][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

|---|---|---|

| 204.07 | [M]⁺ | Molecular ion peak corresponding to C₉H₈N₄O₂ |

| 188.07 | [M-O]⁺ | Loss of an oxygen atom from the nitro group |

| 174.07 | [M-NO]⁺ | Loss of nitric oxide from the nitro group |

| 158.08 | [M-NO₂]⁺ | Loss of the nitro group |

Note: High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₉H₈N₄O₂.

Potential Biological Activity and Signaling Pathway

Aminopyrazole derivatives are widely investigated as inhibitors of protein kinases involved in inflammatory and oncogenic signaling.[2] A key target in inflammatory pathways is the Receptor-Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in mediating cell survival and death in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1][10] Inhibition of RIPK1's kinase activity is a promising therapeutic strategy for treating inflammatory diseases.[3][11]

The structure of this compound makes it a candidate for investigation as a RIPK1 inhibitor. The diagram below illustrates the TNF-α/RIPK1 signaling pathway and the potential point of intervention for such an inhibitor.

Caption: TNF-α signaling leading to survival or cell death via RIPK1.

Conclusion

This guide provides a robust framework for the synthesis, structural elucidation, and confirmation of this compound. By leveraging established chemical principles and spectroscopic data from analogous compounds, researchers can confidently prepare and characterize this molecule. The provided protocols and predicted data serve as a valuable resource for chemists and pharmacologists. The potential for this compound to modulate key inflammatory pathways, such as the RIPK1 signaling cascade, underscores its importance as a scaffold for the development of novel therapeutics, warranting further investigation into its biological activities.

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

Spectroscopic and Synthetic Profile of 3-(3-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 142338-69-0) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a pyrazole ring substituted with a 3-nitrophenyl group and an amine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. Aminopyrazole derivatives are widely investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides an overview of the available spectroscopic data for closely related compounds, outlines a plausible synthetic pathway, and details the general experimental protocols for the characterization of this class of molecules.

Spectroscopic Data Analysis

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 - 6.2 | s | 1H | H-4 (pyrazole) | |

| ~7.5 - 8.5 | m | 4H | Ar-H | |

| ~5.0 - 6.0 | br s | 2H | -NH₂ | |

| ~11.0 - 12.0 | br s | 1H | -NH (pyrazole) | |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||

| ~95 - 105 | C-4 (pyrazole) | |||

| ~120 - 140 | Ar-C | |||

| ~148 | C-NO₂ | |||

| ~150 - 160 | C-3 & C-5 (pyrazole) |

Table 2: Predicted IR and Mass Spectrometry Data

| Infrared (IR) Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amine and pyrazole) | |

| 3100 - 3000 | C-H stretching (aromatic) | |

| 1620 - 1580 | C=C stretching (aromatic) | |

| 1540 - 1520 | N-O stretching (asymmetric, nitro) | |

| 1360 - 1340 | N-O stretching (symmetric, nitro) | |

| Mass Spectrometry (MS) (Predicted) | m/z | Fragment |

| 204.06 | [M]⁺ (Molecular Ion) | |

| 158.07 | [M - NO₂]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound is not explicitly available in the public domain. However, a general and plausible synthetic route can be derived from established methods for pyrazole synthesis.

Synthesis of this compound

A common method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. For the target compound, the synthesis would likely proceed via the reaction of 3-(3-nitrophenyl)-3-oxopropanenitrile with hydrazine hydrate.

Materials:

-

3-(3-nitrophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent like acetic acid)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 3-(3-nitrophenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution, typically in a slight molar excess.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

FT-IR spectra are typically recorded using KBr pellets or as a thin film on a salt plate.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI).

-

The data is acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using the DOT language visualize the synthetic pathway and the analytical workflow.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. A definitive characterization requires experimental acquisition of the NMR, IR, and MS spectra for this compound. The synthetic protocol outlined is a general procedure and may require optimization for specific laboratory conditions.

Solubility profile of 3-(3-nitrophenyl)-1H-pyrazol-5-amine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazol-5-amine. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on outlining detailed experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies are essential for researchers in drug discovery and development, enabling them to establish a crucial physicochemical property that influences bioavailability and formulation. This guide also includes a standardized workflow for solubility determination, visualized using a Graphviz diagram, to ensure procedural consistency and accuracy in experimental design.

Introduction

This compound is a pyrazole derivative with potential applications in medicinal chemistry and materials science. The presence of both a nitro and an amine group on the phenyl and pyrazole rings, respectively, suggests a molecule with a unique polarity profile that will significantly impact its solubility in various media. Understanding the solubility of a compound is a critical first step in the drug development process, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. This guide serves as a foundational resource for researchers aiming to characterize the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | ||

| 0.1 M HCl | 25 | Shake-Flask | ||

| 0.1 M NaOH | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be centrifuged and/or filtered through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of the compound should be prepared for accurate quantification.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Kinetic Solubility Assessment (High-Throughput Screening)

For earlier stages of drug discovery, a higher throughput kinetic solubility assay can be employed. This method is faster but may not represent true equilibrium solubility.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Using an automated liquid handler, dispense small volumes of the DMSO stock solution into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

The plate is then shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

The solubility is assessed by detecting the point at which the compound precipitates. This can be done by:

-

Nephelometry: Measuring the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: Measuring the absorbance of the solution after filtering or centrifugation to remove precipitated compound. The concentration is determined by comparing the absorbance to a standard curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest in medicinal chemistry due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents.[1][2] The document details a feasible synthetic route, expected physicochemical and spectroscopic properties, and insights into its potential biological activities based on related structures.

Introduction

Pyrazole-based compounds are a cornerstone in pharmaceutical research, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The title compound, this compound, features a key pharmacophore with a versatile amino group, making it a valuable precursor for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies in drug development.[1][2] This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 3-nitrophenylhydrazine with a suitable three-carbon nitrile precursor, such as 3-oxopropanenitrile (cyanoacetaldehyde). This method is analogous to established procedures for the synthesis of similar 1,3-disubstituted 5-aminopyrazoles.[5]

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification of the target compound is outlined below.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of a structurally related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[5]

Materials:

-

3-Nitrophenylhydrazine

-

3-Oxopropanenitrile

-

Concentrated Hydrochloric Acid

-

Concentrated Ammonium Hydroxide

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

Silica Gel (for chromatography, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenylhydrazine (1.0 equivalent) and 3-oxopropanenitrile (1.1-1.5 equivalents) to a solution of dilute hydrochloric acid.

-

Heat the reaction mixture at 70-80 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the initial heating period, an additional portion of concentrated hydrochloric acid may be added, and heating continued for another 1-2 hours to ensure complete cyclization.[5]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic.

-

The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 15 mL).

-

Dry the product under vacuum or in a desiccator.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by determining its physicochemical properties and through spectroscopic analysis. The expected data, based on the compound's structure and data from analogous compounds, are summarized below.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Appearance | Yellow to brown solid |

| Melting Point | Not available; expected to be a solid at room temperature |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[6][7][8]

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.5 - 7.5 | m | Aromatic protons (nitrophenyl ring) |

| ~ 6.0 - 5.5 | s | Pyrazole C4-H proton |

| ~ 5.0 - 4.0 | br s | -NH₂ protons |

| ~ 12.0 - 11.0 | br s | Pyrazole N1-H proton |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 145 | Pyrazole C3 and C5 |

| ~ 148 | C-NO₂ on the phenyl ring |

| ~ 135 - 120 | Aromatic carbons (nitrophenyl ring) |

| ~ 100 - 90 | Pyrazole C4 |

Table 3: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amine) |

| 3200 - 3100 | N-H stretching (pyrazole ring) |

| 1640 - 1600 | C=N stretching (pyrazole ring) |

| 1590 - 1570 | C=C stretching (aromatic ring) |

| 1530 - 1500 | Asymmetric NO₂ stretching |

| 1350 - 1330 | Symmetric NO₂ stretching |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Assignment |

| 204.06 | [M]⁺ (Molecular Ion) |

| 158.07 | [M - NO₂]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[9][10][11][12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The N-phenylpyrazol-5-amine core structure is a key feature in several known kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below illustrates a generalized signaling cascade that is often targeted by pyrazole-based kinase inhibitors, such as the MAPK/ERK pathway, which is frequently overactive in various cancers.

Caption: A generalized model of a kinase signaling pathway (e.g., MAPK/ERK) potentially targeted by pyrazole-based inhibitors.

Anti-inflammatory and Antimicrobial Activity

The pyrazole nucleus is also a common feature in compounds with anti-inflammatory and antimicrobial properties.[13][14][15] The anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) or key inflammatory signaling kinases.[13] The antimicrobial activity of pyrazole derivatives has been demonstrated against a range of bacterial and fungal pathogens.[16][15] Further investigation into this compound is warranted to explore its potential in these therapeutic areas.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic route is practical and based on established chemical principles. The expected spectroscopic data provides a benchmark for the characterization of the synthesized compound. While further experimental work is required to elucidate the specific biological activities and mechanisms of action of this molecule, its structural similarity to known bioactive pyrazoles suggests that it is a promising candidate for further investigation in drug discovery programs.

References

- 1. This compound|CAS 142338-69-0 [benchchem.com]

- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Aminopyrazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif serves as a crucial building block for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the current landscape of aminopyrazole derivatives, focusing on their potential biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Diverse Biological Activities of Novel Aminopyrazole Derivatives

Aminopyrazole derivatives have been extensively investigated and have shown promising results in various therapeutic areas. Their biological activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][2][3][4] The functionalization of the aminopyrazole nucleus at different positions has led to the development of compounds with potent and selective pharmacological profiles.[2]

Anticancer Activity

A significant area of research has focused on the development of aminopyrazole derivatives as anticancer agents.[1][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action, including the inhibition of essential enzymes like kinases.[2][6]

| Compound ID | Target Cell Line | IC50 | Reference |

| 11a | HepG2 (Liver Cancer) | - (54.25% growth) | [4] |

| 11a | HeLa (Cervical Cancer) | - (38.44% growth) | [4] |

| 6 | Various Cancer Cell Lines | 73-84 mg/mL | [4] |

| 161a | A-549 (Lung Cancer) | 4.91 µM | [7] |

| 161b | A-549 (Lung Cancer) | 3.22 µM | [7] |

| 173a | MCF-7 (Breast Cancer) | 0.604 µM | [8] |

| 173b | MCF-7 (Breast Cancer) | 0.665 µM | [8] |

| 157 | HTC-116 (Colon Cancer) | 1.51 µM | [7] |

| 8t | MV4-11 (Acute Myeloid Leukemia) | 1.22 nM | [6] |

Antimicrobial Activity

Aminopyrazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[4][9]

| Compound ID | Target Strain | Method | Activity | Reference |

| 2a | S. aureus | MIC | 0.125 mg/mL | [4] |

| 2a | E. coli | MIC | 8 mg/mL | [4] |

| 3a-d | B. subtilis, S. pneumoniae, E. coli | Well Diffusion Assay | Inhibition zone > 15 mm | [4] |

| 3a-d | A. flavus, S. racemosum, G. candidum | Well Diffusion Assay | Inhibition zone > 15 mm | [4] |

| AP-1, 3, 4, 7, 9, 10, 11 | Various bacteria | Not specified | Good antimicrobial activity | [9] |

Enzyme Inhibition

A key mechanism through which aminopyrazole derivatives exert their biological effects is through the inhibition of various enzymes, particularly kinases.[1][2][10] This has made them attractive candidates for the development of targeted therapies.

| Compound ID | Target Enzyme | IC50 | Reference |

| 6 | FGFR3 (Wild-Type) | Sub-nanomolar | [10] |

| 6 | FGFR3 (Gatekeeper Mutant) | Sub-nanomolar | [10] |

| 8t | FLT3 | 0.089 nM | [6] |

| 8t | CDK2 | 0.719 nM | [6] |

| 8t | CDK4 | 0.770 nM | [6] |

| 132b | COX-2 | 3.5 nM | [7] |

Antioxidant Activity

Several studies have highlighted the antioxidant properties of aminopyrazole derivatives.[1][4]

| Compound ID | Assay | Result | Reference |

| 22 | Not specified | 75.3% inhibition | [1] |

| 23 | Not specified | 72.9% inhibition | [1] |

Key Experimental Protocols

The evaluation of the biological activity of novel aminopyrazole derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for some of the key assays cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Well Diffusion Assay

The well diffusion assay is used to determine the antimicrobial activity of a compound.

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the aminopyrazole derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well.

Kinase Activity Assay

Kinase activity assays are performed to determine the inhibitory effect of compounds on specific kinases.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a reaction buffer.

-

Compound Addition: Add the aminopyrazole derivative at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature for a defined period.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution).

-

Detection: Detect the product of the kinase reaction. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The development of aminopyrazole derivatives as therapeutic agents often involves targeting specific signaling pathways implicated in disease. Understanding these pathways and the experimental workflows for drug discovery is crucial.

Caption: FGFR Signaling Pathway Inhibition by Aminopyrazole Derivatives.

Caption: Drug Discovery Workflow for Aminopyrazole Derivatives.

Conclusion

Novel aminopyrazole derivatives represent a highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated activities against cancer, microbes, and key enzymes, coupled with their synthetic tractability, make them a focal point of current drug discovery efforts. The data and protocols presented in this guide underscore the significant progress made in this field and highlight the vast potential for future research and development. As our understanding of the underlying mechanisms of action and structure-activity relationships continues to grow, we can anticipate the emergence of new and improved aminopyrazole-based drugs to address unmet medical needs.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Pharmacological Profile: A Technical Guide to the Mechanism of Action of Nitrophenyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for nitrophenyl-substituted pyrazoles, a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. This document synthesizes findings from various studies to elucidate their molecular targets and the signaling pathways through which they exert their effects, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

Nitrophenyl-substituted pyrazoles are synthetic compounds characterized by a central pyrazole ring functionalized with a nitrophenyl group. This structural motif has been identified as a key pharmacophore responsible for a wide array of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune the compound's potency and selectivity towards specific biological targets. Understanding the intricate mechanisms by which these compounds operate at a molecular level is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Anti-inflammatory Mechanisms

Nitrophenyl-substituted pyrazoles have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Several studies have reported the ability of nitrophenyl-substituted pyrazoles to suppress the production of these cytokines in various cellular models of inflammation.[1]

Modulation of p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. Certain nitrophenyl-substituted pyrazole derivatives, particularly pyrazole-urea based compounds, have been identified as potent allosteric inhibitors of p38 MAP kinase.[2] These inhibitors bind to a site distinct from the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding and subsequent activation. This allosteric inhibition effectively blocks the downstream signaling cascade that leads to the synthesis and release of TNF-α and other inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition

Another well-established mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Anticancer Mechanisms

The anticancer properties of nitrophenyl-substituted pyrazoles are attributed to their ability to interfere with critical cellular processes in cancer cells, including cell signaling, cell cycle progression, and DNA replication.

Inhibition of PI3K/Akt/ERK1/2 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain nitrophenyl-substituted pyrazolinone chalcones have been shown to exert their anticancer effects by inhibiting this signaling cascade. These compounds can lead to the downregulation of key proteins in the pathway, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Some 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have been identified as dual inhibitors of topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[3]

Other Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition

Nitrophenyl-substituted pyrazoles have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.[4]

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory conditions. Certain pyrazole derivatives have been shown to inhibit NOS activity, suggesting a potential therapeutic application in inflammatory disorders.[5]

Estrogen Receptor (ER) Modulation

Some nitrophenyl-substituted pyrazoles have been found to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[6][7] This activity opens up possibilities for their use in hormone-dependent cancers and other estrogen-related conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of various nitrophenyl-substituted pyrazoles against different molecular targets.

Table 1: Anti-inflammatory Activity

| Compound Class | Target | Assay | IC50 / Ki | Reference |

| Pyrazole-urea derivatives | p38 MAP Kinase | In vitro kinase assay | Varies (nM to µM range) | [2] |

| Nitrophenyl-pyrazoles | COX-2 | In vitro enzyme assay | Varies (µM range) | [1] |

| Nitrophenyl-pyrazoles | TNF-α production | Cell-based ELISA | Varies (% inhibition) | [1] |

Table 2: Anticancer Activity

| Compound Class | Target | Assay | IC50 | Reference |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles | Topoisomerase I/II | DNA relaxation assay | Varies (µM range) | [3] |

| Nitrophenyl-pyrazolinone chalcones | Caco cell line | Cytotoxicity assay | 23.34 ± 0.14 µM |

Table 3: Other Enzyme Inhibitory Activities

| Compound Class | Target | Assay | IC50 / Ki | Reference |

| Nitrophenyl-pyrazoles | MAO-A/MAO-B | Enzyme inhibition assay | Varies (µM range) | [4] |

| Pyrazole derivatives | Nitric Oxide Synthase | Enzyme activity assay | Varies (µM range) | [5] |

| Nitrophenyl-pyrazoles | Estrogen Receptor α/β | Competitive binding assay | Varies (RBA values) | [6][7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of nitrophenyl-substituted pyrazoles' mechanism of action.

In Vitro p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.

-

Principle: A kinase reaction is performed in the presence and absence of the test compound. The activity of the kinase is measured by quantifying the phosphorylation of a specific substrate.

-

Procedure Outline:

-

Recombinant p38 MAP kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

The test compound (nitrophenyl-substituted pyrazole) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luciferase-based assay.

-

The IC50 value is calculated from the dose-response curve.

-

TNF-α Production Assay in Macrophages

This cell-based assay measures the effect of a compound on the production of TNF-α by immune cells.

-

Principle: Macrophage cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is then quantified.

-

Procedure Outline:

-

Macrophage cells (e.g., RAW 264.7) are cultured in microplates.

-

The cells are pre-treated with various concentrations of the nitrophenyl-substituted pyrazole.

-

The cells are then stimulated with LPS to induce TNF-α production.

-

After a specific incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.

-

Topoisomerase I and II Relaxation Assay

This assay determines the inhibitory effect of a compound on the DNA relaxation activity of topoisomerase enzymes.

-

Principle: Topoisomerase I relaxes supercoiled DNA by introducing a single-strand break, while topoisomerase II relaxes it by creating a double-strand break. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

-

Procedure Outline:

-

Supercoiled plasmid DNA is incubated with purified topoisomerase I or II enzyme in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed at 37°C.

-

The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

-

The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Conclusion

Nitrophenyl-substituted pyrazoles represent a promising class of compounds with a multifaceted mechanism of action. Their ability to target key signaling pathways and enzymes involved in inflammation and cancer underscores their therapeutic potential. This technical guide provides a comprehensive overview of their known mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing development of novel and effective drugs based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial for translating their preclinical efficacy into clinical success.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the cornerstone for a multitude of approved drugs targeting a wide array of diseases, from inflammatory conditions to various cancers. This technical guide delves into a specific, promising class of pyrazole derivatives: analogs of 3-(3-nitrophenyl)-1H-pyrazol-5-amine. This core structure, featuring a reactive amino group and a modifiable nitrophenyl moiety, serves as a versatile precursor for the synthesis of diverse and biologically active molecules.

This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these analogs, with a focus on their potential in anticancer and anti-inflammatory drug discovery.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives primarily relies on classical pyrazole synthesis methodologies, most notably cyclocondensation reactions. The key starting materials are typically a β-ketoester or a related dicarbonyl compound and a hydrazine derivative.

Synthesis of this compound

The foundational step involves the reaction of an appropriate β-ketoester with hydrazine hydrate. A common route is the cyclocondensation of ethyl 3-(3-nitrophenyl)-3-oxopropanoate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, Hydrazine hydrate, Ethanol.

-

Procedure: A solution of ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1 equivalent) in ethanol is treated with hydrazine hydrate (1.2 equivalents). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

Synthesis of N-Substituted Analogs

The presence of the 5-amino group allows for a wide range of derivatization to produce N-substituted analogs. These modifications are crucial for tuning the pharmacological properties of the compounds.

Experimental Protocol: Synthesis of N-Aryl-3-(3-nitrophenyl)-1H-pyrazol-5-amines

-

Materials: this compound, substituted benzoyl chloride, pyridine, dichloromethane (DCM).

-

Procedure: To a solution of this compound (1 equivalent) in dry DCM and pyridine (catalytic amount) at 0°C, the respective substituted benzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-3-(3-nitrophenyl)-1H-pyrazol-5-amine analog.

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

A significant class of derivatives are the pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. These are typically synthesized from the 5-aminopyrazole precursor.

Experimental Protocol: Synthesis of 6-substituted-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

-

Materials: Ethyl 5-amino-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, aliphatic/aromatic nitriles, dry dioxane, dry HCl gas.

-

Procedure: A solution of ethyl 5-amino-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the appropriate nitrile (1.2 equivalents) in dry dioxane is saturated with dry HCl gas. The mixture is then refluxed for 10-12 hours. After cooling, the precipitated solid is filtered, washed with ether, and then treated with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory potential. The quantitative data from these studies are summarized below.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole and phenyl rings significantly influences their anticancer potency.

| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| PZ-1 | 3-(aryl)-1H-pyrazole | R1=H, R2=4-nitrophenyl | MCF-7 (Breast) | 11.0 | |

| PZ-2 | 1,3,5-triphenyl-pyrazole | R1, R2, R3 = phenyl | HT-29 (Colon) | 6.9 | |

| PZ-3 | 1,3,5-triphenyl-pyrazole | R1, R2, R3 = phenyl | AGS (Gastric) | >100 | |

| PZ-4 | 3-phenyl-1-phenylsulfonyl-pyrazole | Aminoguanidine moiety | A549 (Lung) | 1.90 | |

| PZ-5 | 3-phenyl-1-phenylsulfonyl-pyrazole | Aminoguanidine moiety | 293T (Normal) | 41.72 | |

| PP-1 | Pyrazolo[3,4-d]pyrimidine | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl | MCF-7 (Breast) | 11.0 | |

| PP-2 | 4-amino-1-(nitrophenyl)-pyrazolo[3,4-d]pyrimidine | R=m-nitrophenyl | Ehrlich Ascites Carcinoma | - |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The structural modifications play a crucial role in determining their inhibitory potency and selectivity.

| Compound ID | Core Structure | Target | Inhibition (%) / IC50 | Reference |

| AI-1 | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole | COX-2 | Good selectivity | |

| AI-2 | 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamide | Carrageenan-induced edema | Good activity | |

| AI-3 | 1,3-diaryl pyrazole | Carrageenan-induced edema | 89.57% inhibition |

Signaling Pathways

While specific signaling pathway studies for this compound analogs are limited, the broader class of pyrazole-containing compounds has been shown to modulate several key cellular pathways implicated in cancer and inflammation.

Many pyrazole-based anticancer agents function as kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines are known to inhibit Src family kinases, which are crucial in cell proliferation, survival, and angiogenesis. Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

In the context of inflammation, the primary mechanism for many pyrazole derivatives is the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization at multiple positions allow for the creation of large and diverse chemical libraries. The demonstrated anticancer and anti-inflammatory activities of its analogs underscore the potential of this chemical class.

Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing a broader range of analogs with diverse substitutions on both the phenyl ring and the pyrazole nucleus. Further investigations into the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The development of analogs with improved pharmacokinetic and safety profiles will be a key step towards their clinical translation.

An In-depth Technical Guide on the Tautomeric Forms of 3-(3-nitrophenyl)-1H-pyrazol-5-amine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in 3(5)-Substituted Pyrazoles

The phenomenon of prototropic tautomerism is a critical consideration in the study of heterocyclic compounds like pyrazoles, as the predominant tautomeric form can significantly influence a molecule's chemical reactivity, biological activity, and physicochemical properties. For asymmetrically substituted pyrazoles at the 3 and 5 positions, such as 3-(3-nitrophenyl)-1H-pyrazol-5-amine, an equilibrium between two annular tautomers is expected.

The position of this equilibrium is governed by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and concentration.[1] In the case of 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable.[2] However, the presence of a nitrophenyl group introduces competing electronic effects that necessitate experimental verification.

Potential Tautomeric Forms

This compound can exist in a dynamic equilibrium between two primary tautomeric forms in solution. The equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two tautomers are:

-

This compound (Tautomer A)

-

5-(3-nitrophenyl)-1H-pyrazol-3-amine (Tautomer B)

Additionally, although generally less favored for aromatic pyrazoles, imino tautomers of the amine group could also be considered:

-

3-(3-nitrophenyl)-1H-pyrazol-5(4H)-imine (Imino Tautomer C)

-

5-(3-nitrophenyl)-1H-pyrazol-3(4H)-imine (Imino Tautomer D)

Annular tautomerism (between A and B) is the most studied and relevant for this class of compounds in solution.[3]

Caption: Annular tautomeric equilibrium of this compound.

Data from Analogous Compounds

Quantitative data for the target compound is not available. However, studies on analogous 3(5)-aminopyrazoles and 3(5)-phenylpyrazoles provide valuable insights into the expected tautomeric behavior. The tables below summarize representative data from the literature for these related structures.

Table 1: Tautomer Ratios of Analogous 3(5)-Substituted Pyrazoles in Solution

| Compound | Solvent | Temperature (°C) | Tautomer Ratio (% 3-substituted : % 5-substituted) | Reference |

| 3(5)-Methylpyrazole | HMPT | -20 | 46 : 54 | [1] |

| 3(5)-Phenylpyrazole | THF-d8 | -70 | 85 : 15 | [1] |

| 3(5)-Aminopyrazole | Gas Phase (calc.) | - | ~100 : 0 (3-amino favored) | [2] |

| 3(5)-Aminopyrazole | Aqueous (calc.) | - | Tendency towards equilibrium | [4] |

HMPT: Hexamethylphosphorotriamide

Table 2: Representative ¹³C NMR Chemical Shifts for Tautomeric Pyrazoles

| Compound | Tautomer | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| 3(5)-Phenylpyrazole | 3-Phenyl | THF-d8 | 151.7 | 102.7 | 131.0 | |

| 5-Phenyl | THF-d8 | 141.2 | 106.1 | 142.1 | [1] | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | - | CDCl₃ | 145.0 | 93.3 | 152.0 |

Note: The chemical shifts for C3 and C5 are particularly diagnostic for identifying the major tautomer.[4]

Experimental Protocols

The study of tautomerism in solution primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide both qualitative and quantitative information about the species in equilibrium.

Objective: To identify the predominant tautomeric form and determine the equilibrium constant (KT) in various solvents.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈) to a known concentration (typically 5-10 mg in 0.5-0.7 mL).

-

DMSO-d₆ is often a good starting solvent as its hydrogen-bond accepting nature can slow down the proton exchange rate.[5]

-

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature.

-

In cases of fast exchange on the NMR timescale, averaged signals for the pyrazole ring carbons (C3, C4, C5) and protons will be observed. Broadening of the C3 and C5 signals can be indicative of a dynamic equilibrium.[4]

-

-

Low-Temperature (Variable Temperature) NMR:

-

If the room temperature spectra show averaged signals, perform a variable temperature (VT) NMR experiment.

-

Gradually lower the temperature of the NMR probe (e.g., in 10 K increments from 298 K down to the solvent's freezing point).

-

At a sufficiently low temperature (the coalescence temperature), the rate of proton exchange may become slow enough on the NMR timescale to observe separate, sharp signals for each tautomer.[1]

-

Below the coalescence temperature, the ratio of the two tautomers can be determined by integrating the corresponding signals in the ¹H spectrum.[1]

-

-

2D NMR Spectroscopy:

-

Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals for each tautomer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe through-space proximities, which can help in structural elucidation.

-

-

Data Analysis:

-

The equilibrium constant (KT) is calculated from the ratio of the integrated signal intensities of the two tautomers: KT = [Tautomer B] / [Tautomer A].

-

The Gibbs free energy difference (ΔG°) between the tautomers can then be calculated using the equation: ΔG° = -RT ln(KT).

-

Caption: General experimental workflow for the study of tautomerism by NMR.

Objective: To observe changes in the electronic absorption spectra in different solvents, which can provide indirect evidence of tautomeric shifts.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Compare the absorption maxima (λmax) and molar absorptivities (ε) across the different solvents.

-

Significant shifts in λmax (solvatochromism) can indicate a shift in the tautomeric equilibrium, as the different tautomers will have distinct electronic transitions.[6] This method is often qualitative but can be supported by theoretical calculations (TD-DFT) to assign spectra to specific tautomers.

-

Conclusion

The tautomeric behavior of this compound in solution is expected to be a dynamic equilibrium between the this compound and 5-(3-nitrophenyl)-1H-pyrazol-3-amine forms. Based on literature for analogous compounds, the position of this equilibrium will be highly dependent on the solvent environment. The electron-withdrawing nature of the nitrophenyl group and the electron-donating nature of the amino group will play a crucial role in determining the relative stability of the two tautomers.

A definitive characterization requires a systematic study using primarily variable-temperature NMR spectroscopy. The detailed protocols and representative data provided in this guide offer a robust framework for researchers to undertake such an investigation, enabling a thorough understanding of the tautomeric landscape of this molecule, which is essential for its potential application in drug development and medicinal chemistry.

References

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Single-Crystal X-ray Diffraction Analysis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview

A comprehensive search of crystallographic databases and scholarly literature has revealed no publicly available single-crystal X-ray diffraction data for 3-(3-nitrophenyl)-1H-pyrazol-5-amine. While the synthesis and potential applications of this compound are of interest to the scientific community, its detailed three-dimensional solid-state structure, as determined by X-ray crystallography, has not been reported.

This guide, therefore, provides a generalized framework for the single-crystal X-ray diffraction analysis of a substituted pyrazole amine, drawing upon established methodologies and data from closely related structures. This information is intended to serve as a reference for researchers undertaking the crystallographic characterization of this or similar novel compounds.

Hypothetical Experimental Protocol

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis and structure validation.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, a common technique would be slow evaporation of a saturated solution.

-

Solvent Selection: A range of organic solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof) would be screened to find a suitable system in which the compound has moderate solubility.

-